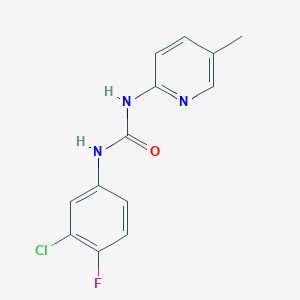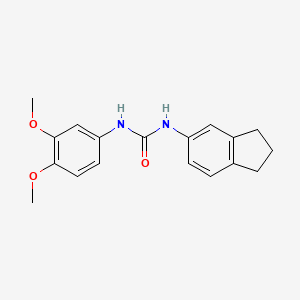![molecular formula C20H18ClNO3 B5322296 4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B5322296.png)
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a benzoic acid moiety, and a butan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butan-2-yloxy intermediate: This step involves the reaction of 4-chlorophenol with butan-2-ol in the presence of a base such as potassium carbonate to form 4-butan-2-yloxy-3-chlorophenol.
Introduction of the cyano group: The intermediate is then reacted with a suitable cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Formation of the benzoic acid moiety: The final step involves the reaction of the cyano intermediate with a benzoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or cyano groups.
Scientific Research Applications
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and benzoic acid moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-methoxyphenyl)-1-cyanoethenyl]benzoic acid: Similar structure but with a methoxy group instead of butan-2-yloxy.
4-[(E)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoic acid: Similar structure but without the butan-2-yloxy group.
Uniqueness
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid is unique due to the presence of the butan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-[(E)-2-(4-butan-2-yloxy-3-chlorophenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13(2)25-19-9-4-14(11-18(19)21)10-17(12-22)15-5-7-16(8-6-15)20(23)24/h4-11,13H,3H2,1-2H3,(H,23,24)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKUPKXTKPQQN-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![1-{(Z)-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![(Z)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B5322289.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5322320.png)
